molecular formula C21H21N3 B1670597 Dihydroethidium CAS No. 104821-25-2

Dihydroethidium

Cat. No.: B1670597
CAS No.: 104821-25-2
M. Wt: 315.4 g/mol
InChI Key: XYJODUBPWNZLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroethidium, also known as hydroethidine, is a chemically reduced form of ethidium bromide. It is a cell-permeable, non-fluorescent probe that is widely used for detecting intracellular superoxide. Upon oxidation, this compound is converted into ethidium, which intercalates with DNA and exhibits red fluorescence. This property makes it a valuable tool in studying oxidative stress and reactive oxygen species within cellular systems .

Mechanism of Action

Target of Action

Dihydroethidium, also known as hydroethidine, is primarily targeted towards Reactive Oxygen Species (ROS) . ROS play a crucial role in cellular physiology and pathology . The primary ROS that this compound interacts with is the superoxide anion .

Mode of Action

This compound penetrates cell membranes and forms a fluorescent protein complex with blue fluorescence . Upon oxidation, it intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This interaction is quantified using fluorescence measurements .

Biochemical Pathways

This compound is involved in the detection of oxidative activities in cells, including the respiratory burst in phagocytes . It undergoes significant oxidation in resting leukocytes, possibly through the uncoupling of mitochondrial oxidative phosphorylation . The oxidation of this compound leads to the formation of other fluorescent products, particularly ethidium, usually formed at higher quantities than 2-hydroxyethidium .

Pharmacokinetics

It is known that this compound is amembrane-permeable compound , suggesting that it can be absorbed and distributed within cells. It is soluble in DMSO and DMF , which may influence its metabolism and excretion. More research is needed to fully understand the ADME properties of this compound.

Result of Action

Upon oxidation, this compound intercalates within the cell’s DNA, staining its nucleus a bright fluorescent red . This change in fluorescence is used to detect the presence of superoxide anions in cells . The oxidation of this compound can lead to the formation of other fluorescent products, particularly ethidium .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the generation of ROS in bacteria was found to be greater under higher pH and temperature levels . Additionally, factors such as cell density and ambient light can influence the amount of ethidium product and EOH/ethidium ratios .

Biochemical Analysis

Biochemical Properties

Dihydroethidium interacts with superoxide anions, a type of ROS, in a biochemical reaction . When oxidized by superoxide, this compound forms a specific compound called 2-hydroxyethidium . This reaction is significant because it allows for the specific detection of superoxide among various ROS .

Cellular Effects

In living cells, this compound exhibits blue fluorescence in the cytosol until it is oxidized . Upon oxidation, it intercalates within the cell’s DNA, staining the nucleus a bright fluorescent red . This property makes this compound a useful tool for detecting intracellular superoxide and oxidative stress .

Molecular Mechanism

The mechanism of this compound’s action involves its interaction with superoxide anions. Once inside the cell, this compound is oxidized by superoxide to form 2-hydroxyethidium . This compound then intercalates into the cell’s DNA, leading to a change in fluorescence from blue to red .

Temporal Effects in Laboratory Settings

This compound is known to provide uniform labeling of cells within 30-40 minutes

Metabolic Pathways

This compound is involved in the detection of superoxide anions, a type of ROS

Transport and Distribution

This compound is a cell-permeable compound, allowing it to be transported across cell membranes . Once inside the cell, it interacts with superoxide anions and undergoes oxidation

Subcellular Localization

In living cells, this compound is initially located in the cytosol, where it exhibits blue fluorescence . Upon oxidation, it intercalates into the cell’s DNA, staining the nucleus a bright fluorescent red . This change in localization is accompanied by a change in fluorescence, making this compound a useful tool for detecting intracellular superoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroethidium can be synthesized by the reduction of ethidium bromide using sodium borohydride. The reaction typically involves dissolving ethidium bromide in a suitable solvent such as chloroform or dimethyl sulfoxide (DMSO), followed by the addition of sodium borohydride. The reaction mixture is then stirred under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often packaged under an inert gas to prevent oxidation during storage and transportation .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

5-ethyl-6-phenyl-6H-phenanthridine-3,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14/h3-13,21H,2,22-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJODUBPWNZLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909235
Record name 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104821-25-2
Record name Dihydroethidium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104821-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroethidium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104821252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-6-phenyl-5,6-dihydrophenanthridine-3,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroethidium
Reactant of Route 2
Dihydroethidium
Reactant of Route 3
Dihydroethidium
Reactant of Route 4
Dihydroethidium
Reactant of Route 5
Dihydroethidium
Reactant of Route 6
Dihydroethidium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.